1'-Hydroxychavicol acetate
Description
This compound is a natural product found in Alpinia galanga with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(1-hydroxyprop-2-enyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-11(13)9-4-6-10(7-5-9)14-8(2)12/h3-7,11,13H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYVDAMMLMMJGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(C=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101284684 | |
| Record name | 4-(Acetyloxy)-α-ethenylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101284684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101135-02-8 | |
| Record name | 4-(Acetyloxy)-α-ethenylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101135-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Acetyloxy)-α-ethenylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101284684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1'-Hydroxychavicol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041007 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Overview of Research on 1 Hydroxychavicol Acetate Within Natural Product Chemistry
Contextualizing 1'-Hydroxychavicol Acetate (B1210297) as a Phenylpropanoid Acetate Derivative
1'-Hydroxychavicol acetate is a naturally occurring organic compound classified within the broad chemical class of phenylpropanoids. cellmolbiol.orgspringernature.com These compounds are characterized by a six-carbon aromatic phenyl group and a three-carbon propane (B168953) side chain, forming a C6-C3 skeleton. Specifically, this compound is a phenol (B47542) ester, a type of aromatic compound containing a benzene (B151609) ring substituted with both a hydroxyl group and an ester group. hmdb.ca
This compound is structurally related to other well-known phenylpropanoids and is often found alongside them in various plant sources. It is considered a derivative of chavicol, another phenylpropanoid. The nomenclature "this compound" indicates the presence of a hydroxyl group at the first position of the propyl side chain and an acetate group. It is important to distinguish it from a closely related and more extensively studied compound, 1'-acetoxychavicol acetate (ACA), which has two acetate groups. nih.govacs.org this compound is, in fact, one of the degradation products of ACA. su.ac.th
The compound has been isolated from several plant species, most notably from the rhizomes of plants in the Zingiberaceae (ginger) family, such as Alpinia galanga and Alpinia conchigera. biocrick.comsemanticscholar.org Its presence has also been noted in the roots of Piper betle. nih.gov The isolation and identification of this compound are typically achieved through various chromatographic techniques. springernature.comsemanticscholar.org
Significance of Investigating Natural Phenylpropanoid Acetates in Biological Systems
The investigation of natural phenylpropanoid acetates, including this compound, holds considerable significance due to their diverse and potent biological activities. Phenylpropanoids, in general, are a major class of plant secondary metabolites involved in defense mechanisms against pathogens, herbivores, and UV radiation. cellmolbiol.orgnih.gov This inherent bioactivity in plants often translates to pharmacological potential in humans. cellmolbiol.orgfrontiersin.org
Research into phenylpropanoid acetates like 1'-acetoxychavicol acetate (ACA) has revealed a wide spectrum of effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. nih.govresearchgate.netunivie.ac.at For instance, ACA has been shown to inhibit the replication of the human immunodeficiency virus (HIV-1). researchgate.net The study of these compounds provides valuable insights into potential therapeutic agents derived from natural sources. frontiersin.org
The structural features of phenylpropanoid acetates, such as the number and position of acetyl and hydroxyl groups, are crucial determinants of their biological activity. nih.govacs.org Investigating these structure-activity relationships helps in understanding the mechanisms of action and in the potential design of synthetic analogues with enhanced or more specific activities. acs.org Furthermore, as components of spices and traditional medicines, understanding the biological effects of these compounds is essential for validating their traditional uses and exploring new applications. researchgate.nettypeset.io
Scope and Research Objectives Pertaining to this compound Studies
While research on 1'-acetoxychavicol acetate (ACA) is more extensive, studies specifically focusing on this compound are also emerging, driven by several key objectives:
Isolation and Structural Elucidation: A primary objective is the continued isolation of this compound from various natural sources to understand its distribution in the plant kingdom. semanticscholar.orgresearchgate.net Advanced spectroscopic techniques are employed to confirm its chemical structure. semanticscholar.org
Evaluation of Biological Activities: A significant research focus is to determine the specific biological and pharmacological properties of this compound. This includes screening for anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects. nih.gov For example, it has been investigated for its anti-inflammatory potential by assessing its ability to inhibit neutrophil activity. nih.gov
Understanding Structure-Activity Relationships: By comparing the bioactivity of this compound with related compounds like ACA and chavicol, researchers aim to understand how the presence of a single hydroxyl and a single acetate group influences its biological profile. acs.org
Biomarker Potential: The detection of this compound in biological samples could serve as a potential biomarker for the consumption of certain herbs and spices. hmdb.ca
The ongoing research into this compound contributes to the broader understanding of natural product chemistry and the potential for developing new agents for various applications from the vast diversity of plant-derived compounds.
Natural Abundance and Isolation Methodologies of 1 Hydroxychavicol Acetate
Botanical Sources and Distribution of 1'-Hydroxychavicol Acetate (B1210297) and Related Phenylpropanoids
The distribution of 1'-hydroxychavicol acetate is concentrated in certain species of the ginger and pepper families. These plants are often rich sources of a variety of phenylpropanoids, which are a class of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine.
Occurrence in Zingiberaceae Species (e.g., Alpinia galanga, Alpinia conchigera)
The rhizomes of several species within the Zingiberaceae family, commonly known as the ginger family, are significant sources of this compound. Notably, Alpinia galanga (greater galangal) and Alpinia conchigera (lesser galangal) have been identified as containing this compound. google.comusm.mynih.gov In these plants, this compound is found alongside other structurally similar phenylpropanoids.
Research on Alpinia conchigera has led to the isolation of several phenylpropanoids from its rhizomes, including this compound. usm.mynih.govnih.gov Other related compounds identified in A. conchigera include 1'S-1'-acetoxychavicol acetate (ACA), trans-p-coumaryl diacetate, and p-hydroxycinnamyl acetate. usm.mynih.gov Similarly, the rhizomes of Alpinia galanga are known to contain this compound, often in conjunction with 1'S-1'-acetoxychavicol acetate (ACA) and 1'S-1'-acetoxyeugenol acetate (AEA). google.comresearchgate.net
The following table summarizes the key phenylpropanoids found in these Zingiberaceae species:
| Botanical Source | Plant Part | Key Phenylpropanoids |
| Alpinia galanga | Rhizomes | This compound, 1'S-1'-acetoxychavicol acetate (ACA), 1'S-1'-acetoxyeugenol acetate (AEA) google.comresearchgate.net |
| Alpinia conchigera | Rhizomes | This compound, 1'S-1'-acetoxychavicol acetate (ACA), trans-p-coumaryl diacetate, p-hydroxycinnamyl acetate usm.mynih.govnih.gov |
Occurrence in Piperaceae Species (e.g., Piper betle)
The Piperaceae family, or pepper family, is another important source of this compound and related compounds. Piper betle (betel leaf) is a well-known species in this family that contains a variety of phenylpropanoids. tandfonline.comresearchgate.netmagtechjournal.com While hydroxychavicol is a major phenolic compound in Piper betle leaves, its acetylated derivative, this compound, has also been reported in the plant. researchgate.netum.edu.my
The leaves and roots of Piper betle are rich in phenylpropanoids. tandfonline.comnih.gov Studies have identified compounds such as hydroxychavicol, chavicol, chavibetol, and eugenol (B1671780) in various parts of the plant. tandfonline.commdpi.com The presence of these related compounds highlights the biosynthetic pathways leading to the formation of this compound.
Advanced Chromatographic Techniques for Isolation and Purification
The isolation of this compound from complex plant extracts requires sophisticated separation techniques. Chromatography, in its various forms, is the cornerstone of this process, allowing for the purification of the target compound from a multitude of other phytochemicals.
Column Chromatography Methodologies (e.g., Silica (B1680970) Gel, Sephadex LH-20)
Column chromatography is a fundamental technique for the large-scale separation of compounds from plant extracts. lincoln.edu.myresearchgate.net Silica gel is a commonly used stationary phase due to its ability to separate compounds based on polarity. lincoln.edu.myresearchgate.nettandfonline.com In the isolation of phenylpropanoids from Piper betle and Alpinia species, silica gel column chromatography is often the initial purification step. lincoln.edu.mytandfonline.com
Sephadex LH-20 is another valuable stationary phase, particularly for the separation of phenolic compounds like phenylpropanoids. lincoln.edu.myresearchgate.netebi.ac.uk This lipophilic gel filtration medium separates molecules based on their size and, to some extent, their polarity. unmul.ac.idspkx.net.cn It is effective in removing pigments and other larger molecules from the extract, leading to a more purified fraction containing this compound. lincoln.edu.myunmul.ac.id The process often involves a series of column chromatography steps, using different stationary and mobile phases to achieve the desired purity. lincoln.edu.my
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Compound Separation
For finer separation and analytical quantification, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable tools. chiraltech.comnih.gov These techniques offer high resolution and sensitivity, allowing for the separation of closely related compounds. chiraltech.comnih.gov
Reverse-phase HPLC (RP-HPLC) is frequently employed for the analysis and purification of phenylpropanoids. researchgate.net In this method, a non-polar stationary phase is used with a polar mobile phase. By carefully controlling the mobile phase composition, researchers can achieve excellent separation of compounds like this compound from their isomers and other related molecules. researchgate.net UHPLC, with its use of smaller particle size columns, offers even greater resolution and faster analysis times compared to traditional HPLC. chiraltech.comnih.govchromatographyonline.com This can be particularly advantageous when dealing with complex mixtures of phenylpropanoids. nih.gov
Thin-Layer Chromatography (TLC) and Preparative TLC Approaches
Thin-Layer Chromatography (TLC) is a versatile and rapid technique used for monitoring the progress of purification and for identifying fractions containing the target compound. iium.edu.mywisc.edu It operates on the same principles of separation as column chromatography but on a smaller scale. wisc.edu By spotting the extract or fractions onto a TLC plate and developing it with a suitable solvent system, a visual separation of the components is achieved. iium.edu.my
Preparative TLC (Prep-TLC) is an extension of analytical TLC that allows for the isolation of larger quantities of a specific compound. nih.govmdpi.com In this method, the sample is applied as a band rather than a spot, and after development, the band corresponding to the desired compound is scraped from the plate and the compound is eluted with a suitable solvent. iium.edu.mynih.gov This technique can be a final purification step to obtain highly pure this compound for further analysis. iium.edu.mykoreascience.kr
The following table provides an overview of the chromatographic techniques used for the isolation of this compound:
| Chromatographic Technique | Stationary Phase Examples | Application |
| Column Chromatography | Silica Gel, Sephadex LH-20 lincoln.edu.myresearchgate.nettandfonline.com | Initial purification and fractionation of crude plant extracts. lincoln.edu.my |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reverse-Phase) researchgate.net | High-resolution separation and quantification. chiraltech.comresearchgate.net |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Sub-2 µm particles chiraltech.comnih.gov | Rapid, high-resolution separation of complex mixtures. chiraltech.comnih.gov |
| Thin-Layer Chromatography (TLC) | Silica Gel GF254 unmul.ac.id | Monitoring purification and identifying target fractions. iium.edu.mywisc.edu |
| Preparative Thin-Layer Chromatography (Prep-TLC) | Silica Gel (thicker layer) nih.gov | Isolation of pure compounds for further analysis. iium.edu.mynih.gov |
Biosynthetic Pathways and Chemical Derivatization of 1 Hydroxychavicol Acetate
Proposed Biosynthetic Routes to 1'-Hydroxychavicol Acetate (B1210297) and its Phenylpropanoid Precursors
1'-Hydroxychavicol acetate is a member of the vast class of plant secondary metabolites known as phenylpropanoids. caldic.com The biosynthesis of these compounds originates from the shikimic acid pathway, which produces the aromatic amino acid phenylalanine. nih.govresearchgate.net This primary metabolite is then channeled into the general phenylpropanoid pathway (GPP), beginning with its conversion by the enzyme phenylalanine ammonia-lyase (PAL). caldic.comnih.gov
The GPP involves a series of enzymatic reactions that form key intermediates. caldic.com Following the action of PAL, cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) are pivotal enzymes that modify the phenylpropanoid backbone, leading to the formation of p-coumaroyl-CoA. caldic.comnih.govresearchgate.net This intermediate stands at a critical juncture, from which various branch pathways diverge to produce a wide array of compounds, including flavonoids, monolignols, and phenolic acids. caldic.com The specific pathway leading to chavicol and its derivatives, such as this compound, involves further enzymatic modifications of these core phenylpropanoid structures. While the precise enzymatic steps for the hydroxylation and acetylation of the chavicol skeleton to yield this compound are not extensively detailed in the literature, the foundational pathway through phenylalanine and p-coumaroyl-CoA is well-established. caldic.comresearchgate.net The structural diversity of phenylpropanoids arises from the evolutionary radiation and divergence of the enzyme families involved in their biosynthesis. nih.gov
Key Enzymes in the General Phenylpropanoid Pathway
| Enzyme | Abbreviation | Function |
|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. nih.gov |
| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. nih.gov |
Chemical Synthesis Strategies for this compound and its Analogues
The chemical synthesis of this compound and its analogues has been explored to enable further investigation of their biological properties. Various strategies have been developed, often starting from readily available phenolic compounds like hydroxybenzaldehydes. researchgate.net
One common approach involves the acetylation of precursor molecules. For instance, 1'-acetoxychavicol acetate (ACA) and its positional isomers have been synthesized from corresponding hydroxybenzaldehydes. researchgate.net The synthesis of ACA derivatives has been achieved using reagents such as acetic anhydride (B1165640) (Ac₂O) with 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) (DCM) or by using various acyl chlorides with DMAP and triethylamine (B128534) (TEA) in DCM. researchgate.net These methods allow for the introduction of different acyl groups to create a library of analogues.
Researchers have also developed synthetic modifications of the related compound hydroxychavicol. nih.gov Strategies include the Mannich reaction and alkyne-azide cycloadditions ("click chemistry") to generate novel derivatives with varied functional groups. nih.gov Another study focused on creating benzhydrol analogues based on the structure of 1'-acetoxychavicol acetate (ACA), which were designed for enhanced biological activity. acgpubs.org The synthesis of hydroxychavicol analogues has also been achieved through silica (B1680970) gel-based rearrangements, which can lead to unexpected and potent compounds. nih.gov
Summary of Synthesis Strategies for this compound Analogues
| Precursor/Core Structure | Synthetic Reaction Type | Reagents/Conditions | Resulting Compounds | Reference |
|---|---|---|---|---|
| Hydroxybenzaldehydes | Acetylation / Isomer Synthesis | Chiral HPLC for resolution | Racemic mixtures of 1'-acetoxychavicol acetate and its isomers | researchgate.net |
| 1'-acetoxychavicol acetate (ACA) | Acylation | Acyl chloride, DMAP, TEA, DCM | ACA derivatives with varied acyl chains | researchgate.net |
| Hydroxychavicol | Mannich Reaction | Formaldehyde, secondary amines | Mannich base derivatives | nih.gov |
| Hydroxychavicol | Alkyne-azide Cycloaddition | Alkynes, azides | Triazole derivatives | nih.gov |
| 1'-acetoxychavicol acetate (ACA) | Benzhydrol Synthesis | Not specified | Benzhydrol analogues | acgpubs.org |
Enzymatic Transformations and Metabolic Fates of this compound in Biological Systems
The metabolic fate of this compound in biological systems is dictated by enzymatic transformations that target its functional groups, primarily the ester (acetate) linkages. In biological systems, esterase enzymes are responsible for the hydrolysis of ester bonds. nih.gov It is proposed that the two acetate groups in 1'-acetoxychavicol acetate, a closely related compound, are susceptible to hydrolysis by esterases, which would release acetic acid and lead to the formation of the corresponding hydroxylated intermediates. nih.gov
In general acetate metabolism, acetate can be converted into the key metabolic intermediate acetyl-CoA by the enzyme acetyl-CoA synthetase. researchgate.net This process is fundamental across many organisms. researchgate.net The acetyl-CoA can then enter central metabolic pathways, such as the citric acid cycle, to be used as an energy source or as a building block for biosynthesis. researchgate.net
The phenylpropanoid core of this compound is also subject to metabolic modifications. Hydroxylation, catalyzed by cytochrome P450 monooxygenases, is a common reaction in the metabolism of aromatic compounds. nih.gov Further enzymatic reactions could include conjugation with molecules like glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion from the organism. While specific studies detailing the complete metabolic pathway of this compound are limited, its transformation likely involves a combination of ester hydrolysis and modifications to the aromatic ring and side chain, consistent with the general metabolism of xenobiotic phenylpropanoids.
Structure Activity Relationship Sar and Molecular Modeling of 1 Hydroxychavicol Acetate Analogues
Identification of Key Structural Determinants for Biological Activity
SAR studies on 1'-acetoxychavicol acetate (B1210297) and its derivatives have identified several structural components that are crucial for its biological activities, such as the inhibition of Epstein-Barr virus (EBV) activation and nitric oxide (NO) production. nih.govacs.orgnih.govresearchgate.net These studies, involving the synthesis and testing of various analogues, have pinpointed the following key determinants:
Acetoxyl Groups : The presence of two acetoxyl groups is a prerequisite for its activity. acs.orgnih.govresearchgate.net Specifically, both the phenolic hydroxyl at position 4 and the alcoholic hydroxyl group at position 1' must be acetylated. acs.orgnih.govresearchgate.net Substitution of these acetyl groups with propionyl or methyl groups leads to a reduction in activity. nih.gov
Substitution Pattern : The orientation of the substituents on the benzene (B151609) ring is critical. The phenolic acetoxyl group must be located at the para position relative to the side chain for optimal activity. acs.orgnih.govresearchgate.net However, ortho substitution is also permissible, while an additional acetoxyl group can be tolerated at the ortho or meta position. nih.govacs.orgnih.govresearchgate.net
Propenyl Side Chain : The integrity of the propenyl side chain is essential. Hydrogenation of the terminal methylene (B1212753) group (the 2'-3' double bond) abolishes or significantly reduces the compound's activity. nih.govacs.orgnih.govresearchgate.net Furthermore, lengthening the carbon chain between the 1'- and 2'-positions also diminishes its inhibitory effects. nih.gov
Substitution at the 1'-Position : The hydrogen atom at the 1'-position appears to be important, as its substitution by a larger group, such as a methyl group, results in decreased activity. acs.orgnih.govresearchgate.net
| Structural Feature | Impact on Biological Activity | Source |
|---|---|---|
| Acetylation of Phenolic and Alcoholic -OH | Essential for activity | acs.orgnih.govresearchgate.netnih.gov |
| para-Position of Phenolic Acetoxyl Group | Required for optimal activity | nih.govacs.orgnih.govresearchgate.net |
| Hydrogenation of 2'-3' Double Bond | Abolishes or reduces activity | nih.govacs.orgnih.govresearchgate.net |
| Substitution at 1'-Position (e.g., with CH₃) | Reduces activity | acs.orgnih.govresearchgate.net |
| Lengthening of Propenyl Side Chain | Reduces activity | nih.gov |
Stereochemical Influence on Pharmacological Effects (e.g., S-enantiomer activity)
Stereochemistry can profoundly influence the pharmacological properties of chiral molecules, as different enantiomers may exhibit distinct interactions with biological targets. zenodo.org In the case of 1'-acetoxychavicol acetate, the carbon at the 1'-position is a chiral center, leading to the existence of (S)- and (R)-enantiomers.
Interestingly, the impact of stereochemistry on the activity of ACA appears to be dependent on the specific biological endpoint being measured.
In a study investigating the inhibition of tumor promoter-induced EBV activation, the absolute configuration at the 1'-position was found to have no effect on the compound's activity. acs.orgnih.govresearchgate.net
Conversely, for the inhibition of nitric oxide (NO) production in lipopolysaccharide-activated macrophages, the natural (S) configuration of the 1'-acetoxyl group was found to be preferable, suggesting a degree of stereoselectivity for this anti-inflammatory effect. nih.gov
This suggests that while some target interactions may not be sensitive to the stereochemistry at the 1'-position, others possess a binding pocket that can distinguish between the two enantiomers, leading to differential potency.
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.me These models use molecular descriptors—numerical representations of physicochemical properties—to predict the activity of new, untested compounds, thereby accelerating drug discovery.
Based on the available scientific literature, detailed QSAR studies specifically focused on 1'-Hydroxychavicol acetate and its analogues have not been extensively published. While numerous SAR studies have provided qualitative insights into the structural requirements for its activity, the development of robust mathematical QSAR models that quantitatively predict potency based on specific molecular descriptors remains an area for future investigation. Such models could further refine the understanding of its mechanism of action and guide the rational design of novel analogues with enhanced therapeutic profiles.
Molecular Docking and Dynamics Simulations for Target Interaction
Molecular docking and dynamics simulations are powerful computational tools that predict how a ligand, such as 1'-acetoxychavicol acetate, binds to the active site of a target protein and how the complex behaves over time. These methods provide atomic-level insights into the intermolecular interactions driving the biological effects of a compound.
Cytochrome P450s (CYPs): Molecular docking studies have been performed to understand the interaction of (1'S)-1'-acetoxychavicol acetate with human cytochrome P450 enzymes, which are crucial for drug metabolism. ACA was found to moderately inhibit the activities of CYP1A2, CYP2D6, and CYP3A4. Docking simulations revealed that ACA binds to key amino acid residues within the active sites of these enzymes, primarily through Pi-Pi interactions. Kinetic studies supported these findings, showing competitive inhibition for CYP1A2 and CYP3A4, and mixed inhibition for CYP2D6.
| Enzyme | Inhibition Type | Inhibition Constant (Ki) |
|---|---|---|
| CYP1A2 | Competitive | 2.36 ± 0.03 µM |
| CYP3A4 | Competitive | 5.55 ± 0.06 µM |
| CYP2D6 | Mixed | 4.50 ± 0.08 µM |
IκBα Protein: 1'-acetoxychavicol acetate is known to be a potent inhibitor of the nuclear factor kappaB (NF-κB) signaling pathway. nih.gov It exerts this effect by significantly inhibiting the serine phosphorylation and subsequent degradation of the IκBα protein, which normally sequesters NF-κB in the cytoplasm. nih.govresearchgate.net This inhibition prevents the translocation of NF-κB into the nucleus. nih.gov Molecular docking analyses of ACA analogues with the IκBα protein have been conducted to investigate the binding interactions that may underlie this inhibitory activity. researchgate.net
Beyond direct enzyme inhibition, 1'-acetoxychavicol acetate modulates key cellular signaling pathways through interactions with various proteins.
AMP-activated protein kinase (AMPK): ACA has been shown to induce the activation of AMPK, a central regulator of cellular energy homeostasis. nih.govresearchgate.net The activation of AMPK by ACA is believed to be a key mechanism underlying many of its diverse pharmacological effects, including its anticancer and antiobesity properties. nih.govresearchgate.net
HER2-Signaling Pathway: In the context of breast cancer, ACA has been found to mediate its anticancer effects via the human epidermal growth factor receptor 2 (HER2) signaling pathway. nih.gov It down-regulates the expression of HER2 and key downstream signaling proteins such as pERK1/2 and pAKT, which are crucial for cancer cell proliferation and survival. nih.gov
These interactions highlight that 1'-acetoxychavicol acetate's biological effects are not limited to a single target but involve a complex interplay with multiple cellular signaling networks.
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 1'-Hydroxychavicol acetate (B1210297). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule. While comprehensive experimental NMR data for 1'-Hydroxychavicol acetate is not widely published, the expected chemical shifts and coupling patterns can be inferred from its structure and comparison with closely related compounds.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to its distinct proton environments. The aromatic protons on the benzene (B151609) ring would appear as a set of coupled signals, likely in the range of δ 6.8-7.5 ppm. The vinyl protons of the prop-2-enyl group would produce a complex splitting pattern typically between δ 5.0 and 6.5 ppm. The proton attached to the carbon bearing the hydroxyl group (C1') would likely appear as a multiplet. The protons of the acetate methyl group would be observed as a sharp singlet, typically around δ 2.3 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon atoms within the molecule. The carbonyl carbon of the acetate group would have a characteristic chemical shift in the downfield region, around δ 169-171 ppm. The aromatic carbons would resonate in the δ 115-155 ppm range. The carbons of the prop-2-enyl group, including the hydroxyl-bearing carbon, would be expected in the olefinic and oxygenated aliphatic region of the spectrum. The methyl carbon of the acetate group would appear in the upfield region, typically around δ 21 ppm.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for definitively assigning all proton and carbon signals and confirming the connectivity of the molecular structure.
| Proton/Carbon Position | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) | Key HMBC Correlations (H to C) |
|---|---|---|---|
| H-2', H-6' (Aromatic) | ~7.3 | ~122 | C-4', C=O |
| H-3', H-5' (Aromatic) | ~7.0 | ~129 | C-1' |
| H-1 (Vinyl) | ~6.0 (m) | ~75 | C-2', C-3' |
| H-2 (Vinyl) | ~5.9 (m) | ~138 | C-1 |
| H-3 (Vinyl) | ~5.2 (m) | ~115 | C-1, C-2 |
| 1-OH | Variable | - | - |
| CH₃ (Acetate) | ~2.3 (s) | ~21 | C=O |
| C=O (Acetate) | - | ~170 | - |
Note: The data in the table is predicted and based on typical chemical shifts for similar functional groups. Experimental verification is required for confirmation.
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, LC-MS) for Compound Identification and Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the identification and analysis of specific compounds within a mixture.
GC-MS Analysis: Gas Chromatography-Mass Spectrometry is well-suited for the analysis of volatile and thermally stable compounds. For GC-MS analysis of this compound, derivatization, such as trimethylsilylation, may be employed to increase its volatility and thermal stability. The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the derivatized or underivatized compound. The fragmentation pattern would provide valuable structural information. Key fragment ions would likely arise from the cleavage of the acetate group, the loss of a water molecule from the hydroxyl group, and cleavages within the prop-2-enyl side chain.
A predicted GC-MS spectrum for the trimethylsilyl (B98337) (TMS) derivative of this compound indicates significant fragmentation, which can be used as a fingerprint for its identification in complex samples.
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. Using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), LC-MS can provide the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻), which is crucial for determining the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation and obtain structural information, aiding in the differentiation of isomers.
| Technique | Ionization Mode | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) and Neutral Losses |
|---|---|---|---|
| GC-MS (Predicted for TMS derivative) | EI | 264 (for C₁₄H₂₀O₃Si) | - Loss of CH₃ (15 Da)
|
| LC-MS | ESI+ | 193 [M+H]⁺ | - Loss of H₂O (18 Da)
|
| LC-MS | ESI- | 191 [M-H]⁻ | - Loss of CH₂=CH-CHO (56 Da) |
Note: The fragmentation data is based on predicted spectra and general fragmentation patterns of similar compounds. Experimental data is necessary for confirmation.
Chromatographic Quantification and Purity Assessment in Research Samples (e.g., HPTLC, RP-HPLC)
Chromatographic techniques are fundamental for the quantification and purity assessment of this compound in research samples, such as plant extracts or synthetic reaction mixtures. High-Performance Thin-Layer Chromatography (HPTLC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are commonly employed for these purposes.
HPTLC Analysis: HPTLC offers a rapid and efficient method for the simultaneous analysis of multiple samples. For the analysis of compounds like this compound, a silica (B1680970) gel plate is typically used as the stationary phase, with a mobile phase consisting of a mixture of non-polar and polar solvents. After development, the plate is visualized under UV light, and the retardation factor (Rf) value is used for identification. Densitometric scanning allows for the quantification of the compound by comparing the peak area of the sample to that of a standard.
RP-HPLC Analysis: RP-HPLC is a highly accurate and precise method for the quantification and purity assessment of phenolic compounds. A C18 column is commonly used as the stationary phase, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. Detection is usually performed using a UV detector at the wavelength of maximum absorbance for the compound. The retention time is used for identification, and the peak area is used for quantification against a standard calibration curve. Validated RP-HPLC methods for the closely related compound 1'-acetoxychavicol acetate have been developed, providing a strong basis for a method for this compound. accurate.inresearchgate.net
| Parameter | Condition |
|---|---|
| Stationary Phase | C18 column (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection Wavelength | ~254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 - 20 µL |
Future Research Trajectories and Challenges for 1 Hydroxychavicol Acetate
Exploration of Undiscovered Biological Activities and Novel Mechanisms of Action
While the parent compound, hydroxychavicol, has demonstrated a wide array of biological activities, including anticancer, antibacterial, and antioxidant effects, the specific bioactivities of 1'-hydroxychavicol acetate (B1210297) remain a nascent field of study. Future research will likely focus on delineating the unique pharmacological profile of this acetylated form and uncovering novel mechanisms through which it exerts its effects.
Key areas for future investigation include:
Anticancer Mechanisms: Research on hydroxychavicol has shown it induces cancer cell death through the generation of reactive oxygen species (ROS), modulation of mitochondrial membrane potential, and activation of signaling pathways like c-Jun N-terminal kinase (JNK) and mitogen-activated protein kinase (MAPK). nih.govresearchgate.net Future studies on 1'-hydroxychavicol acetate will need to determine if it follows similar pathways or possesses unique anticancer mechanisms. Investigations could explore its influence on other cellular processes critical to cancer progression, such as angiogenesis, metastasis, and chemoresistance.
Antimicrobial Activity: Hydroxychavicol is known to induce bacterial cell death by causing DNA damage and inhibiting cell division. researchgate.netnih.gov It has been shown to generate ROS within bacterial cells, leading to a loss of cell viability. nih.govactascientific.com The antibacterial potential of this compound against a broader spectrum of pathogenic and drug-resistant microbes is a promising area for exploration. Research could focus on its effects on biofilm formation, a key factor in chronic infections, and its potential synergy with existing antibiotics.
Anti-inflammatory Properties: While the anti-inflammatory effects of hydroxychavicol have been noted, the specific molecular mechanisms are not fully understood. nih.gov Future research could delve into the impact of this compound on key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway, and its potential therapeutic application in chronic inflammatory diseases.
| Potential Research Area | Focus of Investigation | Underlying Rationale Based on Hydroxychavicol |
| Neuroprotective Effects | Evaluation of its ability to protect neurons from oxidative stress and excitotoxicity. | The known antioxidant properties of related phenolic compounds suggest a potential role in mitigating neurodegenerative processes. |
| Antiviral Activity | Screening against a range of viruses and elucidation of its mechanism of viral inhibition. | Many plant-derived phenolic compounds exhibit antiviral properties, presenting a rationale for investigating this activity. |
| Immunomodulatory Effects | Assessment of its influence on the function of various immune cells, such as T-cells and macrophages. | Understanding its interaction with the immune system could open avenues for its use in autoimmune disorders or as an adjuvant in vaccines. |
Development of Advanced Synthetic Strategies for Complex Analogues with Enhanced Potency
The chemical structure of this compound offers a versatile scaffold for the synthesis of novel analogues with potentially enhanced biological activities. However, structure-activity relationship studies on hydroxychavicol analogues have indicated that acetoxyl groups might be dispensable for antiproliferative activity. nih.gov This finding underscores the importance of strategic molecular modifications.
Future synthetic efforts will likely concentrate on:
Stereoselective Synthesis: Developing synthetic methods that allow for precise control over the stereochemistry of the molecule. This is crucial as different stereoisomers can exhibit vastly different biological activities.
Novel Analogue Design: Creating a library of analogues by modifying various parts of the this compound structure. For instance, alterations to the allyl side chain or the aromatic ring could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov Research has shown that modifying the 4-position of the parent compound with a benzyl (B1604629) group can positively impact its biological activity profile. nih.gov
Green Chemistry Approaches: Employing environmentally friendly and efficient synthetic methods to produce these compounds. This includes the use of greener solvents, catalysts, and energy-efficient reaction conditions.
Integration of Multi-Omics Approaches in Mechanistic Studies
To gain a comprehensive understanding of the biological effects of this compound, future research must move beyond single-pathway analyses and embrace a systems biology approach. The integration of various "omics" technologies can provide a holistic view of the cellular response to this compound. nih.gov
| Omics Technology | Potential Application in this compound Research | Expected Insights |
| Genomics | Identifying genetic markers that predict sensitivity or resistance to the compound's effects. | Personalized medicine applications and a deeper understanding of its mode of action. |
| Transcriptomics | Analyzing changes in gene expression in cells or tissues upon treatment. | Revelation of the signaling pathways and cellular processes modulated by the compound. |
| Proteomics | Studying alterations in protein expression and post-translational modifications. | Identification of direct protein targets and a more detailed map of the compound's mechanism of action. |
| Metabolomics | Profiling changes in the cellular metabolome after exposure to the compound. | Understanding the compound's impact on cellular metabolism and identifying biomarkers of its activity. |
By integrating data from these different omics levels, researchers can construct detailed molecular networks that illustrate the multifaceted effects of this compound, paving the way for more targeted therapeutic applications. biorxiv.orgfrontiersin.org
Application of Computational Chemistry and Artificial Intelligence in Phenylpropanoid Research
Key applications in this domain include:
Molecular Docking and Simulation: Computational models can predict how this compound and its analogues bind to specific protein targets. researchgate.net This can help in identifying its mechanism of action and in designing more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling: AI and machine learning algorithms can be used to build models that predict the biological activity of new analogues based on their chemical structure. nih.gov This can guide the synthesis of more effective compounds and reduce the need for extensive experimental screening.
De Novo Drug Design: AI-powered platforms can design entirely new molecules with desired properties, opening up possibilities for creating novel phenylpropanoid-based therapeutics with enhanced efficacy and safety profiles.
Synthesis Planning: AI tools can assist chemists in devising the most efficient synthetic routes for complex analogues, accelerating the drug development pipeline. nih.gov
The synergy between traditional experimental research and these advanced computational approaches holds immense promise for unlocking the full therapeutic potential of this compound and its derivatives. mdpi.com
Q & A
Q. What standardized methods are recommended for extracting 1'-hydroxychavicol acetate (1'-HCA) from Alpinia galanga rhizomes?
- Methodological Answer : Use sequential solvent extraction with polar solvents (e.g., aqueous acetone, methanol, or hexane) to isolate phenylpropanoids like 1'-HCA. For example, 80% aqueous acetone efficiently extracts 1'-HCA alongside other phenylpropanoids (e.g., trans-p-coumaryl diacetate) and sesquiterpenes . Confirm purity via column chromatography (silica gel) and validate using TLC with vanillin-sulfuric acid staining. Quantify via HPLC-UV at 254 nm, referencing synthetic standards .
Q. How can researchers verify the structural identity of 1'-HCA using spectroscopic techniques?
- Methodological Answer : Perform -NMR and -NMR analysis in CDCl. Key spectral markers include:
- : δ 7.37 (2H, d, J=8.5 Hz, aromatic protons), δ 2.28 (3H, s, acetate methyl group) .
- : δ 169.6 (carbonyl carbon), δ 21.1 (acetate methyl) .
Cross-validate with HRMS (ESI) for molecular ion [M+Na] at m/z 215.0679 .
Q. What are the primary biological activities of 1'-HCA reported in preliminary studies?
- Methodological Answer : 1'-HCA exhibits dose-dependent:
- Anti-inflammatory effects : Suppression of TNF-α and IL-4 in murine asthma models (e.g., ovalbumin-induced asthma) at 50 mg/kg/day .
- Antimicrobial activity : Broad-spectrum inhibition against Gram-positive bacteria (e.g., S. aureus) via disruption of membrane integrity (MIC: 12.5–25 µg/mL) .
- Antioxidant capacity : DPPH radical scavenging (IC: ~35 µM) .
Advanced Research Questions
Q. How does 1'-HCA modulate cytokine production in T helper cells, and what experimental models validate this?
- Methodological Answer : In vitro, 1'-HCA (10–50 µM) enhances IL-2 production in Jurkat T cells while attenuating IFN-γ via NF-κB pathway inhibition. Use flow cytometry for intracellular cytokine staining and Western blotting for p65 phosphorylation analysis. In vivo, validate using OVA-sensitized BALB/c mice with bronchoalveolar lavage fluid (BALF) cytokine profiling .
Q. What contradictions exist in the ADMET profiles of 1'-HCA, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies arise in absorption predictions:
- High absorption : Predicted via PassServer (Pa > 0.7 for BBB permeability) .
- Low bioavailability : Observed in vivo due to strong plasma protein binding (>90%) .
Resolve using: - Plasma protein binding assays : Equilibrium dialysis with -labeled 1'-HCA.
- In situ intestinal perfusion models to measure effective permeability (P) .
Q. What analytical challenges arise in quantifying 1'-HCA in complex matrices (e.g., plant extracts or biological fluids)?
- Methodological Answer : Co-elution with structurally similar analogs (e.g., 1'-acetoxychavicol acetate) complicates quantification. Mitigate via:
Q. How do structural modifications of 1'-HCA influence its bioactivity and metabolic stability?
- Methodological Answer : Replace the hydroxyl group with methoxy or acetate moieties to assess SAR:
- Acetylation : 1'-Acetoxychavicol acetate shows enhanced stability but reduced IL-2 modulation .
- Methoxy derivatives : Improved CYP450 resistance (e.g., CYP3A4) but diminished antimicrobial activity. Validate via microsomal incubation assays and LC-MS metabolite profiling .
Data Analysis and Interpretation
Q. How should researchers address variability in 1'-HCA’s reported IC50_{50}50 values across studies?
- Methodological Answer : Standardize assay conditions:
- Cell viability : Use ATP-based luminescence (e.g., CellTiter-Glo) over MTT for redox-sensitive compounds .
- Solvent controls : Limit DMSO to <0.1% to avoid artifactural cytotoxicity.
Report IC with 95% confidence intervals from dose-response curves (≥3 replicates) .
Q. What statistical approaches are recommended for analyzing 1'-HCA’s synergistic effects with other phytochemicals?
- Methodological Answer : Use the Chou-Talalay combination index (CI):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
